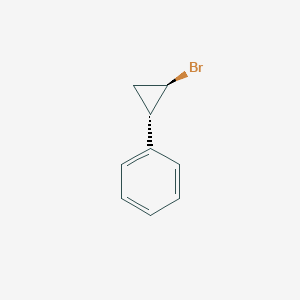

![molecular formula C16H19N5O4 B2451727 5-メチル-7-(3,4,5-トリメトキシフェニル)-4,7-ジヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボキサミド CAS No. 536999-16-3](/img/structure/B2451727.png)

5-メチル-7-(3,4,5-トリメトキシフェニル)-4,7-ジヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

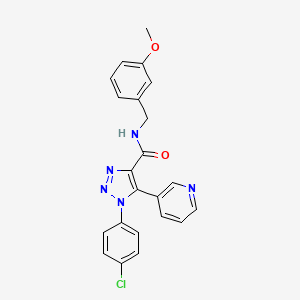

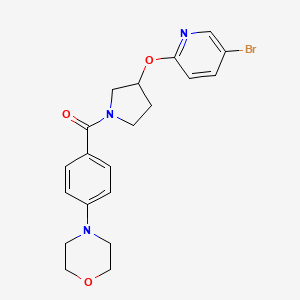

The synthesis of related compounds has been reported in the literature . For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed . For example, the structure of 5-Methyl-s-triazolo [1,5-a]pyrimidin-7-ol, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported . For instance, 5-Methyl-s-triazolo [1,5-a]pyrimidin-7-ol has a molecular weight of 150.14, a density of 1.3471 (rough estimate), a melting point of 280-283°C (lit.), a boiling point of 271.66°C (rough estimate), and is insoluble in cold water .科学的研究の応用

- これらの化合物は、MCF-7(乳癌)、HCT-116(大腸癌)、HepG-2(肝癌)などの癌細胞株に対して強力な細胞毒性を示します。 一部の化合物は、基準薬であるソラフェニブよりも優れた効果を示しています .

CDK2阻害による癌治療

抗マラリア活性

要約すると、5-メチル-7-(3,4,5-トリメトキシフェニル)-4,7-ジヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボキサミドは、癌治療から抗マラリア活性まで、幅広い潜在的な可能性を秘めています。 そのユニークな構造は、さまざまな科学分野におけるさらなる研究のための興味深いテーマとなっています . 詳細が必要な場合やご不明な点がございましたら、お気軽にお問い合わせください!😊

将来の方向性

作用機序

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures have shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially lead to apoptosis induction within cancer cells .

Biochemical Pathways

Similar compounds have been reported to trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation . These actions suggest that the compound may affect apoptosis and signal transduction pathways.

Pharmacokinetics

It is known that the structural backbones of natural products often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cancer cell lines . These compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) .

生化学分析

Biochemical Properties

Compounds containing the trimethoxyphenyl (TMP) group, such as this one, have been shown to display notable anti-cancer effects by effectively inhibiting various biomolecules including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

Compounds with similar structures have shown cytotoxic activities against various cell lines . These compounds have been found to inhibit the growth of cells, potentially through interactions with various cellular proteins and enzymes .

Molecular Mechanism

It is suggested that the TMP group in the compound may play a critical role in binding to the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This could potentially lead to the inhibition of tubulin polymerization, a key process in cell division .

特性

IUPAC Name |

5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4/c1-8-12(15(17)22)13(21-16(20-8)18-7-19-21)9-5-10(23-2)14(25-4)11(6-9)24-3/h5-7,13H,1-4H3,(H2,17,22)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXDMKUBOIYDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2451646.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2451650.png)

![N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2451653.png)

![9-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B2451666.png)